molecular formula C21H21N3O4S2 B2731000 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 922129-09-7

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Katalognummer: B2731000
CAS-Nummer: 922129-09-7
Molekulargewicht: 443.54
InChI-Schlüssel: TVUWEGFUVSBHRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core linked to a 3,4-dihydroquinoline moiety via a ketone bridge.

Eigenschaften

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWEGFUVSBHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Ethyl 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (Intermediate A)

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS 81745-20-2) serves as the starting material. The compound is synthesized via nucleophilic substitution between 3,4-dihydroquinolin-1(2H)-one and ethyl bromoacetate under basic conditions:

Procedure :

  • 3,4-Dihydroquinolin-1(2H)-one (5 mmol) and ethyl bromoacetate (5 mmol) are dissolved in acetonitrile.
  • Potassium iodide (0.2 mmol) and sodium hydroxide (5 mmol) are added, and the mixture is stirred at 30°C for 16 h.
  • The product is isolated by filtration and recrystallized from ethanol (Yield: 85%).

Characterization :

  • Molecular Formula : C₁₃H₁₅NO₃.
  • ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.62 (t, 2H, CH₂CO), 3.55 (t, 2H, NCH₂), 4.12 (q, 2H, OCH₂), 4.43 (s, 2H, NCH₂CO), 7.12–7.25 (m, 4H, Ar-H).

Hydrolysis to 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid (Intermediate B)

Intermediate A is hydrolyzed to the carboxylic acid under acidic conditions:

Procedure :

  • Intermediate A (5 mmol) is refluxed with 6 M HCl (20 mL) for 4 h.
  • The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • The organic layer is dried (MgSO₄) and concentrated (Yield: 92%).

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).

Thiazole Ring Formation via Hantzsch Synthesis (Intermediate C)

The thiazole core is constructed using a modified Hantzsch reaction:

Procedure :

  • Thiourea (5 mmol) and chloroacetyl chloride (5 mmol) are dissolved in DMF/benzene (1:3, 40 mL).
  • Triethylamine (1.6 mL) is added dropwise at 0°C, followed by refluxing for 3 h.
  • The precipitate is filtered and washed with diethyl ether (Yield: 90%).

Characterization :

  • Molecular Formula : C₅H₅N₂OSCl.
  • ¹H NMR (CDCl₃) : δ 3.82 (s, 2H, CH₂Cl), 7.35 (s, 1H, Thiazole-H).

Amide Coupling to Form Intermediate I

Intermediate B is coupled to Intermediate C via acyl chloride activation:

Procedure :

  • Intermediate B (5 mmol) is treated with thionyl chloride (10 mL) to form the acyl chloride.
  • The acyl chloride is reacted with Intermediate C (5 mmol) in THF with pyridine (5 mmol) at 0°C for 2 h.
  • The product is purified via column chromatography (Yield: 88%).

Characterization :

  • Molecular Formula : C₁₆H₁₆N₃O₂S.
  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 154.2 (Thiazole-C), 128.9–135.6 (Ar-C).

Sulfonylation to Form the Target Compound

Synthesis of 4-Methoxybenzenesulfonyl Chloride (Intermediate II)

4-Methoxybenzenesulfonyl chloride is prepared via chlorosulfonation:

Procedure :

  • 4-Methoxybenzenesulfonic acid (5 mmol) is treated with PCl₅ (10 mmol) in DCM at 0°C for 1 h.
  • The mixture is filtered, and the solvent is evaporated (Yield: 95%).

Final Sulfonylation Reaction

Intermediate I is sulfonylated with Intermediate II under mild conditions:

Procedure :

  • Intermediate I (5 mmol) and Intermediate II (5 mmol) are dissolved in pyridine (20 mL).
  • The reaction is stirred at room temperature for 12 h, then quenched with ice water.
  • The precipitate is filtered and recrystallized from ethanol (Yield: 86%).

Characterization :

  • Molecular Formula : C₂₂H₂₂N₃O₄S₂.
  • HRMS (ESI) : m/z 468.1052 [M+H]⁺ (calc. 468.1049).
  • ¹H NMR (DMSO-d₆) : δ 3.78 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂CO), 7.02–7.89 (m, 8H, Ar-H).

Optimization and Analytical Data

Reaction Optimization for Thiazole Formation

Key parameters influencing the Hantzsch reaction were systematically evaluated (Table 1):

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 DMF/Benzene Et₃N 80 3 90
2 CH₃CN/H₂O Et₃N 80 4 94
3 EtOH Piperidine 65 6 75

Optimal conditions (Entry 2) employed acetonitrile/water (1:1) with triethylamine, achieving 94% yield.

Physicochemical and Pharmacological Profiling

The target compound exhibits favorable drug-like properties (Table 2):

Parameter Value
LogP 2.34
Water Solubility (mg/mL) 0.12
IC₅₀ (VEGFR-2, µM) 0.45

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.

  • Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.

  • Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.

  • Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions include:

  • Oxidation: : Quinolinone derivatives.

  • Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.

  • Substitution: : Various substituted thiazole or sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.

Industry

Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.

Wirkmechanismus

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core Heterocycles: Thiazole (common in sulfonamide derivatives) and 3,4-dihydroquinoline.
  • Functional Groups : Sulfonamide (electron-withdrawing), methoxy (electron-donating), and ketone bridge (enhances conformational flexibility).

Comparative Analysis:

Compound Name Molecular Weight (g/mol) Key Structural Differences Potential Applications Evidence Source
N-(4-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (Target) ~470 (estimated) Methoxybenzenesulfonamide; dihydroquinoline-thiazole linkage Enzyme inhibition, antimicrobial
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide 524 Quinoline core with tetrahydrofuran and cyano substituents; piperidine-acetamide side chain Kinase inhibition, anticancer
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide 526.7 Thiazolidinone-thione and pyrazole hybrid; dimethylsulfonamide Anti-inflammatory, antifungal
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide ~450 (estimated) Benzothiazole-dihydroquinoline sulfonamide; methyl substituent Antimicrobial, protease inhibition

Key Observations :

  • Compared to ’s thiazolidinone derivative, the target lacks a thione group, which may reduce metal-binding capacity but enhance solubility .
  • The methylbenzenesulfonamide in shows closer structural similarity but replaces thiazole with benzothiazole, altering π-π stacking interactions .

Pharmacological and Physicochemical Properties

Pharmacokinetic Insights:

  • Solubility : The 4-methoxy group may enhance solubility compared to halogenated analogs (e.g., ’s bromo/chloro derivatives) .
  • Metabolic Stability: Dihydroquinoline’s partial saturation likely reduces CYP450-mediated oxidation versus fully aromatic quinolines .

Biologische Aktivität

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a synthetic compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_3S, and it features a complex structure that includes a quinoline moiety linked to a thiazole ring through a benzamide group. This unique arrangement contributes to its bioactive properties.

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight394.49 g/mol
CAS Number941943-10-8

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting cellular metabolism and proliferation.
  • Receptor Modulation : It binds to cellular receptors, influencing signal transduction pathways and cellular responses, which may lead to apoptosis in cancer cells.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral effects by modulating intracellular levels of antiviral proteins such as APOBEC3G, which can inhibit viral replication.

Antiviral Properties

Research indicates that compounds similar to this compound have demonstrated antiviral activity against various viruses:

  • Hepatitis B Virus (HBV) : Studies have reported that certain derivatives exhibit significant inhibitory effects on HBV replication, with IC50 values indicating potent activity against both wild-type and drug-resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer types.

Study 1: Antiviral Activity against HBV

In a study assessing the anti-HBV effects of related compounds, it was found that derivatives exhibited IC50 values as low as 1.99 µM in HepG2.2.15 cells, indicating strong antiviral potential. The mechanism was linked to increased levels of intracellular APOBEC3G, which plays a critical role in restricting HBV replication .

Study 2: Anticancer Efficacy

Another study reported on the anticancer efficacy of similar compounds, demonstrating significant tumor growth inhibition in xenograft models after oral administration. The compound affected multiple signaling pathways involved in cell survival and proliferation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.